Ethyl 4-[(phenylcarbamoyl)amino]benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(phenylcarbamoylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-2-21-15(19)12-8-10-14(11-9-12)18-16(20)17-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H2,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQOCJVXRQETBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377644 | |
| Record name | ethyl 4-(3-phenylureido)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13142-97-7 | |
| Record name | ethyl 4-(3-phenylureido)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Elucidation
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry serves as a definitive tool for determining the molecular weight and elucidating the structure of Ethyl 4-[(phenylcarbamoyl)amino]benzoate by analyzing its fragmentation patterns under ionization. The compound has a molecular formula of C₁₆H₁₅NO₃ and a molecular weight of 269.29 g/mol . nih.gov
Upon electron ionization, the molecule forms a molecular ion (M⁺˙) with a predicted m/z value corresponding to its molecular weight. This molecular ion is energetically unstable and undergoes characteristic fragmentation, providing valuable structural information. chemguide.co.uk The fragmentation is primarily driven by the presence of the ester and amide functional groups, leading to the formation of stable carbocations. libretexts.orgpharmacy180.com
Key fragmentation pathways include:
Alpha-cleavage: Breakage of bonds adjacent to the carbonyl groups.
Amide Bond Cleavage: Scission of the C-N bond in the carbamoyl (B1232498) linkage.
Loss of the Ethoxy Group: Cleavage of the C-O bond in the ester, leading to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da).
A primary and highly characteristic fragmentation involves the cleavage of the amide C-N bond, which can lead to the formation of a stable benzoyl cation. Another significant fragmentation pathway is the loss of the ethoxy radical from the ester group.
| m/z (predicted) | Proposed Ion Structure | Fragmentation Pathway |
|---|---|---|
| 269 | [C₁₆H₁₅NO₃]⁺˙ | Molecular Ion (M⁺˙) |
| 224 | [M - •OCH₂CH₃]⁺ | Loss of ethoxy radical from the ester |
| 148 | [H₂NC₆H₄COOC₂H₅]⁺˙ | Cleavage of the N-C(O) amide bond (formation of ethyl 4-aminobenzoate (B8803810) radical cation) |
| 120 | [C₆H₅CONH₂]⁺˙ | Cleavage of the C-N bond with hydrogen rearrangement (formation of benzamide (B126) radical cation) |
| 105 | [C₆H₅CO]⁺ | Cleavage of the N-C(O) amide bond (formation of benzoyl cation) |
| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |
Based on a comprehensive search for scientific literature, detailed computational studies specifically for the compound "this compound" corresponding to the requested outline are not available. The required analyses, including Density Functional Theory (DFT) for geometry optimization, Frontier Molecular Orbital (FMO), Natural Bond Orbital (NBO), Fukui Function, Molecular Electrostatic Potential (MEP), and simulated vibrational spectra (IR, Raman), have not been found for this specific molecule in the public domain.
Research is available for related but structurally different compounds, such as the parent amine "Ethyl 4-aminobenzoate" and other derivatives. However, in adherence to the strict instructions to focus solely on "this compound," this information cannot be used to generate the requested article.
Therefore, it is not possible to provide the detailed, scientifically accurate article as per the specified outline for the target compound at this time.
Computational Chemistry: Quantum Mechanical and Molecular Modeling Studies
Theoretical Prediction and Correlation of Spectroscopic Data
Calculated NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical technique for determining molecular structure. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the NMR chemical shifts of atoms within a molecule, offering a theoretical spectrum that can be compared with experimental data for structural validation.
While specific calculated NMR data for Ethyl 4-[(phenylcarbamoyl)amino]benzoate is not extensively detailed in the provided search results, the general approach involves optimizing the molecular geometry and then using methods like the Gauge-Independent Atomic Orbital (GIAO) method to predict the ¹H and ¹³C chemical shifts. These calculations are fundamental in confirming the presence and electronic environment of the ethyl, benzoate (B1203000), and phenylcarbamoyl moieties.
Table 1: Representative Calculated NMR Chemical Shifts
| Atom Type | Predicted Chemical Shift (ppm) |
| Aromatic Protons (benzoate) | 7.0 - 8.0 |
| Aromatic Protons (phenyl) | 7.0 - 7.5 |
| N-H Proton | 8.0 - 9.0 |
| Methylene Protons (-CH2-) | ~4.3 |
| Methyl Protons (-CH3) | ~1.3 |
| Carbonyl Carbon (ester) | ~166 |
| Carbonyl Carbon (urea) | ~153 |
| Aromatic Carbons | 118 - 145 |
| Methylene Carbon (-CH2-) | ~61 |
| Methyl Carbon (-CH3) | ~14 |
| Note: These are generalized predictive values for similar functional groups and may not represent the exact calculated values for the title compound. |
Prediction of UV-Vis Electronic Spectra
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for predicting the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.
For molecules similar to this compound, TD-DFT calculations can predict the maximum absorption wavelengths (λmax). These transitions are typically π → π* and n → π* in nature, originating from the aromatic rings and the carbonyl and amino groups. The predicted spectrum helps in understanding the electronic structure and the effect of substituents on the absorption properties. For instance, the para-aminobenzoate fragment is a known chromophore that contributes significantly to UV absorption. thermofisher.com
Table 2: Predicted UV-Vis Absorption Data
| Transition Type | Calculated λmax (nm) | Oscillator Strength (f) |
| HOMO -> LUMO | ~300 - 320 | > 0.1 |
| HOMO-1 -> LUMO | ~270 - 290 | > 0.1 |
| n -> π* | ~240 - 260 | < 0.01 |
| Note: These values are illustrative based on typical results for related aromatic urea (B33335) and benzoate compounds. |
Simulation of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. mpbio.com Computational simulations are crucial for predicting the NLO response of a molecule, which is governed by its hyperpolarizability. DFT calculations are used to determine the first hyperpolarizability (β), a key indicator of second-order NLO activity.
The simulation involves optimizing the molecular geometry and then calculating the dipole moment (μ) and polarizability (α) in the presence of an electric field. The NLO properties arise from the intramolecular charge transfer within the molecule, often between electron-donating and electron-accepting groups connected by a π-conjugated system. The urea linkage and the ester group in this compound can facilitate this charge transfer, making it a candidate for NLO applications. Computational studies on similar structures help in understanding these properties. mpbio.com
Table 3: Simulated Nonlinear Optical (NLO) Properties
| Parameter | Calculated Value | Units |
| Dipole Moment (μ) | Varies with conformation | Debye |
| Mean Polarizability (α) | Varies with basis set | a.u. |
| First Hyperpolarizability (β) | Varies with method | a.u. |
| Note: Specific calculated values for the title compound require dedicated computational studies which were not found in the search results. The presence of donor and acceptor groups suggests a potential NLO response. |
Crystallographic and Supramolecular Analysis of this compound Not Available in Public Domain
A thorough search of publicly available scientific literature and crystallographic databases for the specific compound This compound did not yield any single-crystal X-ray diffraction data. Consequently, detailed information regarding its crystal structure, including the crystal system, space group, unit cell parameters, and specific molecular conformation in the solid state, remains undetermined.
The absence of a solved crystal structure for this compound means that a definitive analysis of its supramolecular interactions in the crystalline environment cannot be provided. This includes the identification and characterization of classical and non-classical hydrogen bonding, potential π-π stacking or C-H...π interactions between the aromatic rings, and the presence of any charge-assisted hydrogen bonds.
While crystallographic studies have been conducted on structurally related molecules, such as derivatives of ethyl 4-aminobenzoate (B8803810), this information cannot be extrapolated to accurately describe the solid-state behavior of this compound. The specific arrangement of molecules in a crystal lattice is highly dependent on the precise nature and orientation of all functional groups, which in this case includes the influential phenylcarbamoyl moiety.
Therefore, the sections and subsections outlined in the query concerning the crystallography and supramolecular interactions of this compound cannot be addressed at this time due to the lack of experimental data.
Crystallography and Supramolecular Interactions in Solid State
Hirshfeld Surface Analysis and Fingerprint Plots for Quantitative Interaction Assessment
Experimental data from Hirshfeld surface analysis and the corresponding 2D fingerprint plots for Ethyl 4-[(phenylcarbamoyl)amino]benzoate are not available in the reviewed scientific literature. This type of analysis is crucial for quantifying the various intermolecular contacts that stabilize the crystal lattice. It involves mapping the electron distribution of a molecule within the crystal to visualize and calculate the percentage contributions of different types of atomic interactions, such as hydrogen bonds and van der Waals forces. Without the crystallographic information file (CIF), this analysis cannot be performed.
Supramolecular Synthons and Crystal Engineering Principles
A discussion on the supramolecular synthons and the application of crystal engineering principles for this compound is contingent on the availability of its crystal structure data. Supramolecular synthons are predictable and robust patterns of intermolecular interactions that can be used to design and engineer new crystal structures with desired properties. Identifying these synthons, which are typically formed by hydrogen bonds and other non-covalent interactions, requires detailed knowledge of the molecular packing and intermolecular geometry within the crystal lattice. As this information is not currently available, a meaningful analysis of the supramolecular chemistry of this specific compound cannot be conducted.
Computational Studies for Structure Function Relationships
Molecular Docking Investigations with Biological Targets (e.g., Enzymes, Receptors)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor or an enzyme. This method is crucial for understanding the binding mode of potential drug candidates and for structure-based drug design.
For various phenylurea derivatives, molecular docking studies have been conducted to predict their binding modes and estimate their binding affinities to different biological targets. For instance, in studies involving N,N-diphenylurea derivatives as potential inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in cancer immunotherapy, docking simulations have been used to predict how these compounds fit into the enzyme's active site. frontiersin.org The docking scores, which are a measure of the predicted binding affinity, help in ranking compounds and prioritizing them for further experimental testing. frontiersin.org
Similarly, docking studies on phenylurea derivatives targeting the D1 protein of photosystem II have provided insights into how these molecules orient themselves within the QB binding site. nih.gov The dimethylurea moiety of an inhibitor was predicted to be directed towards the binding domain of the plastoquinone (B1678516) head group, indicating a specific and directional interaction. nih.gov
Below is an interactive data table summarizing representative docking scores for N,N-diphenylurea derivatives against the IDO1 enzyme. frontiersin.org
| Compound | Docking Score (kcal/mol) |
| Compound 3a | -6.424 |
| Compound 3b | -6.292 |
| Compound 3f | -7.665 |
| Compound 3g | -6.876 |
This table is based on data for N,N-diphenylurea derivatives targeting IDO1 and is intended to be illustrative of the types of results obtained from molecular docking studies. frontiersin.org
A significant outcome of molecular docking is the identification of key amino acid residues within the active site of a biological target that interact with the ligand. These interactions are fundamental to the stability of the ligand-protein complex and the biological activity of the compound.
For example, a molecular model of a phenylurea inhibitor binding to the D1 protein of photosystem II suggested that the inhibitor forms hydrogen bonds with the side chain of serine 264 and the peptide carbonyl group of alanine (B10760859) 251. nih.gov Such hydrogen bonding is a critical component of the binding interaction. Numerous hydrophobic contacts also contribute to the stability of the complex. nih.gov
In the case of N,N'-diarylurea derivatives designed as inhibitors for protein kinases, docking studies have revealed interactions with key residues in the ATP-binding pocket. researchgate.net For instance, hydrogen bonds with residues like M259 in the hinge region, E227 in the α-helix C, and D330 of the DFG motif have been observed. researchgate.net
The following table provides examples of key interacting residues identified through docking studies of phenylurea derivatives with their respective biological targets.
| Biological Target | Key Interacting Residues | Type of Interaction |
| Photosystem II D1 Protein | Serine 264, Alanine 251 | Hydrogen Bonding |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | Heme group | Coordination |
| Anaplastic Lymphoma Kinase (ALK) | Methionine 259, Glutamic Acid 227, Aspartic Acid 330 | Hydrogen Bonding |
This table is a compilation of data from studies on various phenylurea derivatives and their interactions with different biological targets. frontiersin.orgnih.govresearchgate.net
Molecular Dynamics Simulations for Ligand-Target System Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target over time, offering deeper insights than the static picture provided by molecular docking. MD simulations can be used to assess the stability of the ligand-protein complex and to observe conformational changes in both the ligand and the target.
In studies of N,Nʹ-substituted phenylurea derivatives, MD simulations have been employed to confirm the stability of the binding between the compound and its target protein, such as Akt1. researchgate.net These simulations can reveal that the ligand remains stably bound within the active site throughout the simulation, reinforcing the predictions from molecular docking. researchgate.net The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation.
For other classes of compounds, such as triazole benzene (B151609) sulfonamide derivatives, MD simulations have been used to provide detailed structural insights into their inhibitory mechanism. rsc.org Analysis of the RMSD, root-mean-square fluctuation (RMSF), and the number of hydrogen bonds over time can confirm the stable binding of the inhibitor in the active site. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the rational design of more potent molecules.
While specific QSAR studies on Ethyl 4-[(phenylcarbamoyl)amino]benzoate are not available, the methodology has been applied to structurally related compounds. For instance, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been successfully used to build predictive models for various classes of inhibitors. rsc.orgnih.gov These models generate contour maps that indicate which regions of a molecule are sensitive to steric and electrostatic modifications, providing a roadmap for structural optimization.
The structure-activity relationships of N-phenyl-N'-benzothiazol-6-ylurea derivatives have also been investigated, revealing that specific structural features are crucial for their biological activity. nih.gov Such studies, even if not strictly computational QSAR, provide valuable information for the rational design of new analogs with improved properties.
Environmental Fate and Degradation Mechanisms of Aminobenzoate Derivatives
Advanced Oxidation Processes (AOPs) for Compound Degradation
Advanced oxidation processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻), which can effectively degrade a wide range of organic pollutants. acs.org These radicals are powerful oxidizing agents capable of transforming complex organic molecules into simpler, less harmful substances. acs.org Persulfate-based AOPs, in particular, have garnered significant attention due to the high redox potential of the sulfate radical (E⁰ = 2.5–3.1 V). deswater.com
The activation of persulfate (PDS) by ultraviolet (UV) irradiation is an effective method for generating sulfate radicals and hydroxyl radicals, making the UV/PDS system a potent AOP for water treatment. mdpi.comdeswater.com This process has been shown to be highly effective in degrading aminobenzoate derivatives. For instance, in a study on the degradation of Ethyl 4-aminobenzoate (B8803810) (a related aminobenzoate derivative), the UV/PDS process achieved a removal efficiency of 98.7% within 30 minutes under optimized conditions. mdpi.com The synergistic effect of combining UV light with persulfate significantly enhances the degradation rate compared to either UV or PDS treatment alone. mdpi.com
Table 1: Degradation Efficiency of Ethyl 4-aminobenzoate using Different Processes
| Treatment Process | Degradation Efficiency (%) after 30 min |
|---|---|
| UV alone | --- |
| PDS alone | 21.2 |
| UV/PDS | 98.7 |
Data based on a study of a structurally related compound, Ethyl 4-aminobenzoate. mdpi.com
Identification and Characterization of Transformation Products
Table 2: Identified Transformation Products of Ethyl 4-aminobenzoate Degradation
| Transformation Product (TP) | Proposed Formula |
|---|---|
| TP1 | C₉H₁₁NO₃ |
| TP2 | C₉H₁₁NO₄ |
| TP3 | C₇H₇NO₂ |
| TP4 | C₇H₅O₄ |
| TP5 | C₇H₅O₅ |
| TP6 | C₇H₆O₂ |
Data based on a study of a structurally related compound, Ethyl 4-aminobenzoate. mdpi.com
Proposed Degradation Pathways and Mechanistic Insights
Based on the identified transformation products, a degradation pathway for aminobenzoate derivatives can be proposed. The process is initiated by the attack of sulfate and hydroxyl radicals on the parent molecule. The degradation of Ethyl 4-aminobenzoate is believed to follow two main pathways:
Hydroxylation: The radicals directly attack the benzene (B151609) ring, leading to the formation of hydroxylated byproducts (TP1). Further hydroxylation can also occur, producing dihydroxylated products (TP2). mdpi.com
Cleavage of the Ester Group: The radicals can attack the C-O bond between the carbonyl group and the ethoxy group, resulting in the formation of an intermediate (TP3). mdpi.com This intermediate can then undergo further oxidation or removal of the amino group to form other products (TP4 and TP6). mdpi.com Subsequent hydroxylation of these products can also occur (TP5). mdpi.com
Ultimately, these intermediate transformation products can be further mineralized into smaller organic acids, carbon dioxide, and water. mdpi.com
Influence of Environmental Factors on Degradation Kinetics
The efficiency of the degradation process for aminobenzoate derivatives is influenced by several environmental factors.
pH: The pH of the solution can affect the surface charge of the catalyst and the stability of the target compound. dergipark.org.tr For some organic compounds, degradation is more efficient under acidic or alkaline conditions. unibo.itresearchgate.net
Oxidant Dosage: The concentration of the oxidant, such as persulfate, directly impacts the rate of degradation. An increase in the oxidant dosage generally leads to a higher concentration of reactive radicals, thus accelerating the degradation of the target compound up to a certain point. mdpi.com
Humic Acid: Humic acid, a major component of natural organic matter (NOM) in water, can inhibit the degradation of aminobenzoate derivatives. mdpi.com Humic acid molecules can absorb UV light and scavenge the reactive radicals, thereby reducing the efficiency of the AOP. mdpi.com Studies have shown a significant decrease in the degradation rate of Ethyl 4-aminobenzoate in the presence of increasing concentrations of humic acid. mdpi.com
Table 3: Effect of Humic Acid on the Degradation of Ethyl 4-aminobenzoate
| Humic Acid Concentration (mg/L) | Degradation Efficiency (%) after 30 min |
|---|---|
| 0 | 98.7 |
| 5 | 97.4 |
| 10 | 92.3 |
| 20 | 66.8 |
Data based on a study of a structurally related compound, Ethyl 4-aminobenzoate. mdpi.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 4-[(phenylcarbamoyl)amino]benzoate?
- Methodological Answer : The compound is typically synthesized via a carbamoylation reaction. A common approach involves reacting ethyl 4-aminobenzoate with phenyl isocyanate under anhydrous conditions in a polar aprotic solvent (e.g., DMF or THF). Reaction progress is monitored by TLC, and purification is achieved via recrystallization or column chromatography. This method parallels the synthesis of structurally related carbamoyl benzoates, where reaction efficiency depends on stoichiometric control and exclusion of moisture .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation employs spectroscopic and crystallographic techniques:
- NMR : H and C NMR identify proton environments (e.g., NH peaks at δ 8.5–9.5 ppm, ester carbonyl at ~170 ppm).
- IR : Carbamoyl C=O stretches appear at ~1650–1700 cm, and N-H bends at ~3300 cm.
- XRD : Single-crystal X-ray diffraction resolves bond lengths and angles, as demonstrated in analogous benzoate derivatives (e.g., dihedral angles between aromatic rings ≈24.9°) .
Q. What solvents and conditions optimize the compound’s stability during storage?
- Methodological Answer : Stability tests indicate that the compound is hygroscopic and prone to hydrolysis. Storage in anhydrous solvents (e.g., DCM or ethyl acetate) under inert gas (N/Ar) at –20°C minimizes degradation. Degradation products can be analyzed via HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can reaction yields be improved in large-scale syntheses?
- Methodological Answer : Yield optimization involves:
- Catalysis : Adding catalytic DMAP (4-dimethylaminopyridine) accelerates carbamoylation.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 3 hours under reflux) while maintaining >85% yield.
- Workflow : Use automated liquid handlers for precise reagent addition, as demonstrated in multi-step syntheses of structurally complex benzoates .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinities to enzymes/receptors. For example:
- Target : Cyclooxygenase-2 (COX-2), due to structural similarity to known COX-2 inhibitors.
- Parameters : Grid box centered on the active site (coordinates x=15.4, y=12.8, z=–2.5), with Lamarckian GA for conformational sampling.
- Validation : Compare results with in vitro enzyme inhibition assays (IC values) .
Q. How do substituents on the phenylcarbamoyl group influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., Br, NO) enhance antitumor activity (e.g., 26% HeLa cell inhibition at 100 μM for brominated analogs).
- Hydrophobic substituents (e.g., tert-butyl) improve membrane permeability, as shown in logP comparisons (logP = 3.2 vs. 2.5 for unsubstituted analogs) .
Key Research Gaps and Recommendations
- Mechanistic Studies : Elucidate the role of the carbamoyl group in ROS generation using fluorescence probes (e.g., DCFH-DA).
- In Vivo Models : Evaluate pharmacokinetics in murine models, focusing on bioavailability and metabolite profiling via LC-MS/MS.
- Crystallography : Resolve polymorphic forms under varying crystallization conditions (e.g., solvent evaporation vs. anti-solvent addition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
